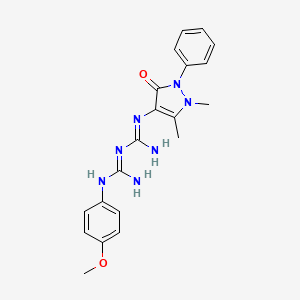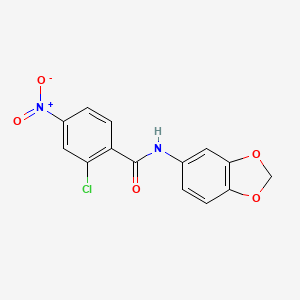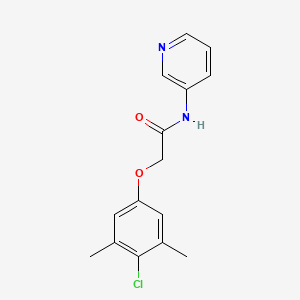![molecular formula C19H23NOS B5791237 N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5791237.png)
N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide, also known as IMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMBA is a thioamide derivative that has been synthesized through a simple and efficient process.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to have a potent inhibitory effect on the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide has also been studied for its neuroprotective effects, where it has been shown to protect neurons from oxidative stress and prevent neuronal death. Additionally, N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The mechanism of action of N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide is not fully understood, but it has been suggested that it may act through multiple pathways. In cancer cells, N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In neuroprotection, N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress. The antimicrobial activity of N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to decrease the expression of cyclin D1 and increase the expression of p21, which leads to cell cycle arrest. N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide has also been shown to increase the expression of Bax and decrease the expression of Bcl-2, which leads to apoptosis. In neuroprotection, N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to upregulate the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. Additionally, N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide has been shown to decrease the production of reactive oxygen species and prevent mitochondrial dysfunction. The antimicrobial activity of N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide may be due to its ability to disrupt bacterial cell membranes, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low cost. N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide can be synthesized on a large scale, making it readily available for research purposes. Additionally, N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide has demonstrated potent inhibitory effects on cancer cell growth and antimicrobial activity, making it an attractive compound for further research. However, one limitation of N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research related to N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide. In cancer research, further studies are needed to elucidate the mechanism of action of N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide and to determine its efficacy in vivo. Additionally, studies are needed to determine the potential side effects of N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide and its toxicity profile. In neuroprotection, further studies are needed to determine the optimal dosage and duration of treatment with N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide. Additionally, studies are needed to determine the efficacy of N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide in animal models of neurodegenerative diseases. In antimicrobial research, further studies are needed to determine the spectrum of activity of N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide against different bacterial strains and to determine its potential as a therapeutic agent for bacterial infections.
Métodos De Síntesis
N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide can be synthesized through a one-pot reaction of 2-isopropylaniline, 4-methylbenzyl chloride, and thiourea in the presence of potassium carbonate and dimethylformamide. This method has been reported to yield high purity N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide with a high yield of up to 85%. The synthesis of N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide is relatively easy and can be performed on a large scale, making it an attractive compound for scientific research.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-14(2)17-6-4-5-7-18(17)20-19(21)13-22-12-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMPODVITFAXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5791173.png)
![2-chloro-1-methyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5791181.png)

![N-acetyl-N-[4-(4-morpholinyl)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5791185.png)
![2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5791186.png)


![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5791212.png)


![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B5791253.png)

